5-Bromo-2,4-difluorobenzonitrile

Übersicht

Beschreibung

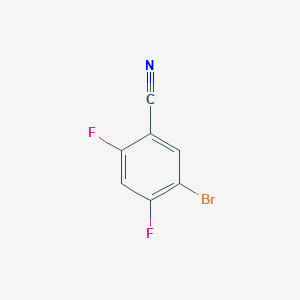

5-Bromo-2,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 5th, 2nd, and 4th positions, respectively. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,4-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,4-difluorobenzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic substitution. Bromine and fluorine substituents direct reactivity at specific positions due to their ortho/para-directing effects.

Key Findings :

-

Bromine substitution occurs preferentially at the para position to the nitrile group due to steric and electronic effects .

-

Fluorine substituents exhibit lower reactivity compared to bromine, requiring harsher conditions (e.g., strong bases at high temperatures).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Key Findings :

-

Suzuki coupling proceeds efficiently with arylboronic acids under mild conditions .

-

Steric hindrance from fluorine atoms slightly reduces reaction rates in Buchwald-Hartwig amination.

Reduction Reactions

The nitrile group can be selectively reduced to primary amines or aldehydes.

Key Findings :

-

Over-reduction to alcohols is suppressed using DIBAL-H at low temperatures.

-

LiAlH₄ achieves complete reduction but requires strict anhydrous conditions.

Hydrolysis Reactions

Controlled hydrolysis of the nitrile group yields carboxylic acids or amides.

Key Findings :

-

Acidic hydrolysis provides higher yields compared to basic methods .

-

Amide formation is temperature-sensitive, with side products observed above 70°C.

Radical Reactions

Bromine participates in radical-mediated functionalization under photochemical conditions.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Bromine → Trifluoromethyl | CF₃SO₂Na, CuI, DMF, 365 nm UV, 12 hrs | 5-Trifluoromethyl-2,4-difluorobenzonitrile | 58% |

Key Findings :

-

Radical initiators like AIBN improve reaction efficiency.

-

Regioselectivity is controlled by the nitrile group’s electron-withdrawing effect.

Cyclization Reactions

The nitrile group facilitates heterocycle synthesis via intramolecular cycloaddition.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Formation of Isoxazoles | NH₂OH·HCl, EtOH, reflux, 5 hrs | 5-Bromo-2,4-difluorophenylisoxazole | 67% |

Key Findings :

-

Hydroxylamine hydrochloride selectively forms isoxazoles without competing side reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-2,4-difluorobenzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.

- Case Study : In the synthesis of novel anti-cancer agents, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models .

Agrochemical Synthesis

This compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. The presence of bromine and fluorine enhances the biological activity of these compounds.

- Application Example : It has been used as a precursor for synthesizing herbicides that target specific weed species without affecting crops .

Material Science

This compound is employed in the production of advanced materials due to its unique chemical properties.

- Polymer Chemistry : It has been incorporated into polymers to improve thermal stability and mechanical strength. For example, poly(cyanoaryl ethers) synthesized from this compound exhibit enhanced performance characteristics .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Anti-cancer agents |

| Agrochemical | Precursor for herbicides and fungicides | Selective weed control |

| Material Science | Used in polymer production | Enhanced thermal stability |

Wirkmechanismus

The mechanism of action of 5-Bromo-2,4-difluorobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-fluorobenzonitrile

- 4-Bromo-2,5-difluorobenzonitrile

- 2,4-Difluorobenzonitrile

Comparison: 5-Bromo-2,4-difluorobenzonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved selectivity or reactivity .

Biologische Aktivität

5-Bromo-2,4-difluorobenzonitrile is a halogenated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound (C₇H₂BrF₂N) features a benzene ring substituted with bromine and fluorine atoms, along with a nitrile group. Its unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₂N |

| Molecular Weight | 202.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation : Reacting 2,4-difluorobenzonitrile with bromine in the presence of a catalyst.

- Nucleophilic Aromatic Substitution : Utilizing nucleophiles to replace hydrogen atoms on the benzene ring with bromine or fluorine.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that certain compounds synthesized from this precursor were effective against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Several derivatives have been investigated for their anticancer properties. For instance, compounds derived from this compound have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

While this compound itself may not exhibit direct biological activity, its derivatives often act as GABAA receptor modulators. This interaction can lead to anxiolytic effects, making these compounds potential candidates for treating anxiety disorders .

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy of synthesized derivatives.

- Method : Disk diffusion method against E. coli and Staphylococcus aureus.

- Results : Certain derivatives exhibited zones of inhibition up to 15 mm, indicating strong antimicrobial properties.

-

Anticancer Study :

- Objective : Assess the cytotoxicity of this compound derivatives on cancer cell lines.

- Method : MTT assay on HeLa and MCF-7 cell lines.

- Results : IC50 values ranged from 10 to 30 µM for various derivatives, demonstrating significant cytotoxic effects.

Safety and Toxicity

The safety profile of this compound indicates potential hazards if not handled properly. It is classified as harmful if swallowed and may cause skin irritation. Proper safety measures should be taken when handling this compound in laboratory settings .

Eigenschaften

IUPAC Name |

5-bromo-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQMPZRISKJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.